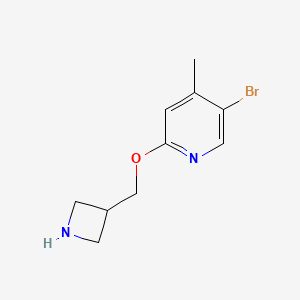2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine
CAS No.:
Cat. No.: VC13689931
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13BrN2O |
|---|---|
| Molecular Weight | 257.13 g/mol |
| IUPAC Name | 2-(azetidin-3-ylmethoxy)-5-bromo-4-methylpyridine |
| Standard InChI | InChI=1S/C10H13BrN2O/c1-7-2-10(13-5-9(7)11)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3 |
| Standard InChI Key | MDQFSAHKSXIFSM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1Br)OCC2CNC2 |
| Canonical SMILES | CC1=CC(=NC=C1Br)OCC2CNC2 |
Introduction
Structural Elucidation and Molecular Characteristics
2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine consists of a pyridine ring substituted at positions 2, 4, and 5. Position 2 bears an azetidin-3-ylmethoxy group, position 4 a methyl group, and position 5 a bromine atom. The azetidine moiety—a four-membered saturated ring containing three carbon atoms and one nitrogen atom—introduces steric and electronic complexity, influencing the compound’s reactivity and biological interactions .
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 287.11 g/mol
Key Structural Features
-
Pyridine Core: Aromatic heterocycle providing a planar framework for substituent interactions.
-
Bromine at C5: Enhances electrophilic substitution reactivity and potential halogen bonding in biological systems.
-
Methyl Group at C4: Contributes to lipophilicity and steric hindrance.
-
Azetidin-3-ylmethoxy at C2: Introduces conformational rigidity and hydrogen-bonding capacity via the azetidine nitrogen .
Synthetic Methodologies
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine involves multi-step strategies, often beginning with functionalized pyridine precursors. Below are two representative pathways derived from analogous compounds in the literature.
Pathway 1: Hydrogenation and Coupling
-
Preparation of 4-Methyl-3-aminopyridine:
-
Bromination:
-
Azetidine Introduction:
Pathway 2: Direct Functionalization
-
Synthesis of 5-Bromo-4-methylpyridin-2-ol:
-
Direct bromination of 4-methylpyridin-2-ol using N-bromosuccinimide (NBS) in acetic acid.
-
-
Coupling with Azetidine:
Table 1: Comparative Synthesis Metrics
*Decay-corrected radiochemical yield in analogous radiolabeled synthesis .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the azetidine and pyridine moieties. Limited solubility in water.
-
Stability: Sensitive to strong acids/bases; the azetidine ring may undergo ring-opening under acidic conditions .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Py-H), 7.85 (s, 1H, Py-H), 4.20–4.15 (m, 2H, OCH₂), 3.70–3.65 (m, 1H, Azetidine-H), 2.55 (s, 3H, CH₃), 2.30–2.20 (m, 2H, Azetidine-H), 1.95–1.85 (m, 2H, Azetidine-H).
-
MS (ESI+): m/z 287.1 [M+H]⁺.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume